molecular formula C11H6BrClN2O B14896476 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B14896476
M. Wt: 297.53 g/mol
InChI Key: VUJVZECYCNQHMV-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For example, the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base, followed by bromination, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H6BrClN2O

Molecular Weight

297.53 g/mol

IUPAC Name

7-bromo-4-chloro-1-methyl-2-oxoquinoline-3-carbonitrile

InChI

InChI=1S/C11H6BrClN2O/c1-15-9-4-6(12)2-3-7(9)10(13)8(5-14)11(15)16/h2-4H,1H3

InChI Key

VUJVZECYCNQHMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=C(C1=O)C#N)Cl

Origin of Product

United States

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